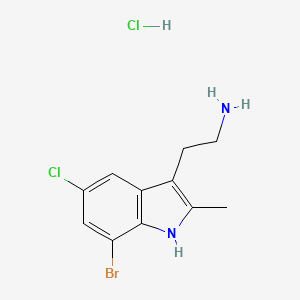

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Description

This compound is a halogenated indole derivative with the molecular formula C₁₁H₁₃BrCl₂N₂ and a molecular weight of 324.05 g/mol . Its structure features a bromine atom at position 7, a chlorine atom at position 5, and a methyl group at position 2 of the indole ring, with an ethylamine side chain at position 3 (Figure 1). The hydrochloride salt enhances solubility, making it suitable for biochemical studies.

Properties

IUPAC Name |

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClN2.ClH/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWLMCIOZDHFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Br)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The specific substituents (bromine, chlorine, and methyl groups) are introduced through subsequent halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) are crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Key Observations:

- Halogen Impact: The target compound’s bromine and chlorine substituents increase its molecular weight and lipophilicity compared to non-halogenated analogs like tryptamine HCl. This may enhance membrane permeability or binding to hydrophobic protein pockets .

- Substituent Position: Bromine at position 7 (vs.

HSP90 Binding ()

Tryptamine derivatives (e.g., Compounds 1–3 in ) bind HSP90 via hydrogen bonds to GLU527 and TYR604 . While the target compound lacks direct interaction data, its halogen substituents may strengthen binding through:

Halogen Bonding : Bromine and chlorine can act as electron acceptors, forming interactions with protein backbone carbonyl groups.

Hydrophobic Effects : The methyl group at position 2 and halogens may stabilize binding in hydrophobic pockets.

Structural Analogues in Drug Discovery

- 5,7-Dichloro-2-Me analog () : Shares a similar substitution pattern but replaces bromine with chlorine. This reduces molecular weight and may alter metabolic stability.

- 6-Bromo analog () : Positional isomerism (bromine at 6 vs. 7) could lead to divergent biological activities, as indole ring substitution patterns critically affect receptor engagement .

Biological Activity

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole class of heterocyclic aromatic organic compounds. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

- Molecular Formula : C11H12BrClN2

- Molecular Weight : 287.58 g/mol

- CAS Number : 1049737-51-0

The compound features a unique substitution pattern on the indole ring, which contributes to its distinct chemical reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including the Fischer indole synthesis, bromination, and chlorination .

Antimicrobial Activity

Research indicates that 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine exhibits potential antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The mechanism of action may involve interactions with bacterial cell membranes or specific molecular targets, modulating their activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies demonstrate cytotoxic effects on several cancer cell lines, including those derived from hypopharyngeal tumors. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is thought to be mediated through its interaction with specific receptors or enzymes. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its action. Understanding these interactions is crucial for assessing its therapeutic potential .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanism | Interaction with receptors/enzyme modulation |

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine against common pathogens. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested on FaDu hypopharyngeal tumor cells. It demonstrated a dose-dependent cytotoxic effect, with IC50 values suggesting it is more effective than traditional chemotherapeutics like bleomycin .

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Specific areas for future study include:

- In vivo studies to assess efficacy and safety profiles.

- Mechanistic studies to identify precise molecular targets.

- Formulation development for potential therapeutic applications.

Q & A

Basic: What are the critical structural features influencing the reactivity of 2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride?

The compound's reactivity is governed by its halogen substituents (bromo at C7, chloro at C5) and the methyl group at C2. The bromine atom enhances electrophilic substitution potential due to its electron-withdrawing nature, while the chlorine atom stabilizes the indole ring via resonance effects. The methyl group at C2 introduces steric hindrance, modulating interactions with biological targets like serotonin receptors . For experimental validation, computational modeling (e.g., DFT) paired with NMR spectroscopy can map electronic effects and steric constraints.

Basic: How can solubility challenges of this hydrochloride salt be addressed in aqueous buffer systems?

The hydrochloride salt improves water solubility via ionic interactions, but solubility may vary with pH. To optimize dissolution:

- Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS, pH 7.4).

- Adjust pH to 3–5 to maintain protonation of the amine group, enhancing stability .

- Conduct dynamic light scattering (DLS) to monitor aggregation in real-time.

Advanced: What synthetic strategies are recommended for introducing the 7-bromo substituent without disrupting the indole core?

Bromination at C7 requires regioselective control to avoid side reactions:

- Method A : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, with catalytic FeCl₃ to direct bromination to the electron-rich C7 position .

- Method B : Protect the amine group with tert-butoxycarbonyl (Boc) prior to bromination, then deprotect with HCl/dioxane .

Validate regiochemistry via single-crystal X-ray diffraction (SC-XRD) and compare with analogs in crystallographic databases (e.g., CCDC) .

Advanced: How do conflicting spectral data (e.g., NMR vs. MS) for this compound arise, and how should they be resolved?

Discrepancies often stem from:

- Tautomerism : The indole NH proton can shift between positions, altering NMR signals. Use deuterated DMSO to stabilize tautomers and assign peaks via 2D NOESY .

- Adduct formation in MS : Hydrochloride salts may form sodium or potassium adducts. Employ high-resolution ESI-MS with negative-ion mode and isotopic pattern analysis to confirm molecular weight .

Advanced: What experimental approaches are suitable for studying this compound's interactions with serotonin receptors?

- In vitro : Radioligand binding assays (³H-LSD or ³H-5-HT) on HEK293 cells expressing 5-HT₂A receptors. Use competitive displacement curves to calculate Ki values .

- In silico : Molecular docking (AutoDock Vina) with receptor crystal structures (PDB ID: 6WGT) to map halogen-bonding interactions between Br/Cl and Thr199/Ser438 residues .

- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess agonist/antagonist activity .

Advanced: How can structural analogs be designed to enhance metabolic stability while retaining activity?

Advanced: What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- HPLC-UV/HRMS : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at λ = 254 nm .

- ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysis) with detection limits <1 ppm .

- NMR impurity profiling : Compare ¹³C-DEPT spectra with reference standards to identify stereochemical byproducts .

Advanced: How does the hydrochloride salt form influence crystallographic packing compared to freebase analogs?

The hydrochloride salt enhances crystallinity via ionic interactions between the protonated amine and Cl⁻ counterion. SC-XRD data for analogous indole derivatives show:

- Hydrogen-bond networks : N–H···Cl distances of ~2.1 Å stabilize the lattice .

- Pi-stacking : Indole rings align face-to-face (3.5–4.0 Å spacing), driven by halogen interactions (Br···Cl) .

Freebase analogs lack these interactions, resulting in amorphous or less-stable polymorphs.

Advanced: What strategies mitigate photodegradation during long-term storage?

- Light-sensitive packaging : Store in amber vials under argon at –20°C.

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to scavenge free radicals .

- Accelerated stability testing : Expose samples to 4500 lux/hrs and analyze degradation via LC-MS to identify photoproducts .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Discrepancies may arise from:

- Pharmacokinetic factors : Poor oral bioavailability due to first-pass metabolism. Administer via intraperitoneal injection with pharmacokinetic profiling (Cmax, Tmax) .

- Species-specific receptor affinity : Compare binding affinities across human, rat, and mouse 5-HT receptors using transfected cell lines .

- Metabolite interference : Identify active metabolites via hepatic S9 fraction incubations and test their activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.